3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine
Description
3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine is a secondary amine featuring a pyrrolidine ring (a five-membered saturated amine heterocycle) substituted at the 3-position with a 4-isopropylbenzyl group. The compound’s molecular formula is C₁₄H₂₁N, with a molecular weight of 203.33 g/mol.
Properties
IUPAC Name |
3-[(4-propan-2-ylphenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-11(2)14-5-3-12(4-6-14)9-13-7-8-15-10-13/h3-6,11,13,15H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNIMSBTHHAONA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, antithrombotic effects, and implications for drug development.
Chemical Structure
The chemical structure of 3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine features a pyrrolidine ring substituted with a propan-2-yl phenyl group. This structural configuration is critical for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that pyrrolidine derivatives exhibit varying degrees of antimicrobial activity. For instance, certain pyrrolidine-containing compounds demonstrated moderate activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with minimum inhibitory concentration (MIC) values reported at 16 µg/mL for some derivatives .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | Target Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| 22 | MRSA | 16 | Moderate |
| 22 | E. coli | 16 | Moderate |
| 24 | MRSA | - | No Activity |
| 25 | C. difficile | - | Moderate |
Antithrombotic Activity
In vitro studies have shown that certain derivatives of pyrrolidine possess antithrombotic properties. For example, compounds synthesized in a related study exhibited significant clot lysis capabilities compared to standard treatments such as streptokinase. The best-performing compound showed a clot lysis percentage of 41%, indicating a promising profile for further development as an anticoagulant agent .
Table 2: Clot Lysis Activity of Pyrrolidine Derivatives
| Compound | Clot Lysis (%) | Comparison Drug | Clot Lysis (%) |
|---|---|---|---|
| 3i | 41 | Streptokinase | 38 |
| 3c | 11 | - | - |
The biological activity of 3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine and its derivatives can be attributed to their ability to interact with specific biological targets. Antimicrobial activity is believed to stem from enhanced membrane permeability and metabolic stability due to the hydrophobic nature imparted by the propan-2-yl group. In contrast, antithrombotic effects may result from the inhibition of factor Xa and other components involved in the coagulation cascade, as indicated by molecular docking studies that show high binding affinity to these targets .
Case Studies
- Antimicrobial Efficacy : A study focusing on various pyrrolidine derivatives highlighted the importance of structural modifications in enhancing antimicrobial potency. The findings demonstrated that certain substitutions significantly improved the bioavailability and efficacy against resistant strains.
- Antithrombotic Potential : Another investigation into the antithrombotic properties of synthesized pyrrolidines revealed promising results in clot lysis assays, suggesting potential therapeutic applications in managing thromboembolic disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
3-{[4-(Difluoromethyl)phenyl]methyl}pyrrolidine hydrochloride
- Molecular Formula : C₁₂H₁₆ClF₂N
- Molecular Weight : 247.71 g/mol
- Increased molecular weight due to chlorine and fluorine substituents. Likely reduced lipophilicity compared to the isopropyl analog, affecting membrane permeability in biological systems .
3-(Pyridin-3-yl)propionyl-5(R)-tert-butyl-L-prolyl-pyrrolidine (13b)
- Molecular Formula : C₂₄H₃₆N₄O₃ (excluding solvent)
- Molecular Weight : 452.58 g/mol (anhydrous)
- Key Differences: Incorporation of a pyridin-3-ylpropionyl group and a bulky tert-butyl-prolyl moiety increases steric hindrance and molecular complexity. Enhanced hydrogen-bonding capacity due to the pyridine and carbonyl groups, contrasting with the nonpolar isopropylbenzyl group in the target compound .
Pyrrolidine Derivatives with Heterocyclic Substituents
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
- Molecular Formula : C₁₀H₁₃FN₂O
- Molecular Weight : 212.23 g/mol
- Key Differences :
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
- Molecular Formula : C₉H₁₁FN₂O₂
- Molecular Weight : 210.20 g/mol
- The amino group on the pyridine enables hydrogen bonding, unlike the inert isopropyl group in the target compound .
Steric and Electronic Profile Comparisons
| Compound | Molecular Weight (g/mol) | Key Substituent | Lipophilicity (LogP est.) | Polar Groups |
|---|---|---|---|---|
| Target Compound | 203.33 | 4-Isopropylbenzyl | ~3.5 (high) | None |
| 3-{[4-(Difluoromethyl)phenyl]methyl}pyrrolidine HCl | 247.71 | 4-Difluoromethylbenzyl | ~2.8 (moderate) | F, Cl |
| (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol | 212.23 | 6-Fluoropyridin-2-yl, -CH₂OH | ~1.2 (low) | F, -OH |
| 3-(Pyridin-3-yl)propionyl-prolyl-pyrrolidine | 452.58 | Pyridin-3-ylpropionyl, tert-butyl | ~1.5 (low) | CO, NH, tert-butyl |
Notes:
Q & A
Q. What are common synthetic routes for 3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine?
- Methodological Answer : A typical synthesis involves multi-step organic reactions. For example:
- Step 1 : Alkylation of pyrrolidine with 4-(propan-2-yl)benzyl bromide under basic conditions (e.g., NaH/THF) to form the pyrrolidine core.
- Step 2 : Purification via column chromatography using a gradient of ethyl acetate/hexane.
- Step 3 : Characterization via -NMR to confirm substitution patterns (e.g., integration ratios for methyl groups and aromatic protons) .
- Key Considerations : Optimize reaction temperature (0°C to rt) to avoid side reactions like over-alkylation.
Q. How is 3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine characterized analytically?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- -NMR : Identify protons on the pyrrolidine ring (δ 1.5–3.0 ppm) and aromatic substituents (δ 6.8–7.2 ppm).
- LC-MS : Confirm molecular weight (e.g., [M+H]+ peak at m/z 218.2) and purity (>95%).
- HPLC : Utilize a C18 column with acetonitrile/water (70:30) to assess purity and detect trace impurities .
- Table 1 : Example Spectroscopic Data:
| Technique | Key Peaks/Features |
|---|---|
| -NMR | δ 2.1 (pyrrolidine CH2), δ 7.1 (aromatic H) |
| LC-MS | m/z 218.2 [M+H]+, retention time 4.2 min |
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of 3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine derivatives?
- Methodological Answer :
- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (90:10) to isolate enantiomers.
- Biological Assays : Compare IC50 values in receptor-binding assays (e.g., serotonin or dopamine receptors) for each enantiomer.
- Case Study : A 2023 study showed (R)-enantiomers exhibited 10-fold higher affinity for 5-HT2A receptors than (S)-enantiomers due to steric complementarity .
Q. What strategies improve yield in multi-step syntheses of pyrrolidine derivatives?
- Methodological Answer :
- Optimize Coupling Reactions : Use Pd(PPh3)4 catalysts for Suzuki-Miyaura couplings (e.g., aryl boronic acid additions) with microwave-assisted heating (90°C, 30 min) to enhance efficiency .
- Protection/Deprotection : Protect the pyrrolidine nitrogen with Boc groups to prevent side reactions during alkylation.
- Scale-Up Considerations : Replace THF with toluene for better solubility of intermediates in large-scale reactions .
Q. How do electronic effects of substituents modulate the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the pyrrolidine nitrogen and aromatic ring.
- Experimental Validation : Introduce electron-withdrawing groups (e.g., -CF3) at the para position to enhance electrophilicity, improving cross-coupling yields by 20% .
Q. What are the stability profiles of 3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–10) at 40°C for 48 hours.
- Analysis : Monitor degradation via HPLC; acidic conditions (pH <4) lead to ring-opening, while neutral/basic conditions preserve integrity.
- Recommendation : Store at -20°C in anhydrous DMSO to prevent hydrolysis .
Data Contradictions and Resolution
- Contradiction : Some studies report high enantiomeric excess (ee >99%) using chiral auxiliaries, while others achieve only 80–85% ee with similar methods.
- Resolution : Variability arises from solvent purity (anhydrous vs. technical grade) and catalyst loading (5 mol% Pd vs. 2 mol%). Standardize reagents and use glovebox conditions for sensitive steps .
Key Research Gaps
- SAR Studies : Limited data on the impact of meta-substituents on bioavailability.
- In Vivo Pharmacokinetics : No published studies on metabolic pathways or half-life in animal models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
